molecular formula C18H17ClN6 B12220762 7-(4-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-(4-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12220762
M. Wt: 352.8 g/mol
InChI Key: XHRYKXXYJFAVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a novel chemical entity designed for cancer research, built on a privileged heterocyclic scaffold. This compound features a fused pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine core, which acts as a bioisostere of the natural purine base found in ATP . This structural characteristic makes it particularly relevant for investigating ATP-binding sites on various kinase targets. Compounds based on this scaffold have recently been identified as promising inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle whose dysregulation is a hallmark of many cancers . Research on closely related analogs has demonstrated significant cytotoxic activity against a diverse panel of human cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) . The proposed mechanism of action for this class of compounds is the competitive inhibition of ATP binding within the catalytic site of CDK2. Molecular docking studies of similar structures suggest a good fit into the active site, facilitated by essential hydrogen bonding interactions with key amino acid residues such as Leu83 . The 3-cyclohexyl substituent on this specific analog is intended to engage the hydrophobic regions of the kinase domain, which may enhance binding affinity and selectivity. This product is provided for research use only and is intended for further investigation into its enzymatic inhibitory potential, anti-proliferative effects, and cell cycle modulation properties in preclinical models.

Properties

Molecular Formula

C18H17ClN6

Molecular Weight

352.8 g/mol

IUPAC Name

10-(4-chlorophenyl)-5-cyclohexyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C18H17ClN6/c19-13-6-8-14(9-7-13)25-17-15(10-21-25)18-23-22-16(24(18)11-20-17)12-4-2-1-3-5-12/h6-12H,1-5H2

InChI Key

XHRYKXXYJFAVRG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Initial Ring Formation

The synthesis begins with 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile , which undergoes cyclocondensation with acetic anhydride to form a pyrazolo[3,4-d]oxazine intermediate. This step establishes the pyrazole core while introducing latent reactivity for subsequent ring expansion:

$$
\text{C}{7}\text{H}{5}\text{N}{5} + (\text{CH}{3}\text{CO}){2}\text{O} \xrightarrow{\text{reflux}} \text{C}{9}\text{H}{7}\text{N}{5}\text{O} + \text{CH}_{3}\text{COOH}
$$

Hydrazine-Mediated Triazole Ring Closure

Treatment with hydrazine hydrate in ethanol at 80°C induces ring-opening and reclosure to form the triazolo[1,5-c]pyrimidine system. The cyclohexyl group is introduced via nucleophilic substitution using cyclohexylamine under basic conditions (K₂CO₃, DMF, 110°C):

$$
\text{C}{9}\text{H}{7}\text{N}{5}\text{O} + \text{C}{6}\text{H}{11}\text{NH}{2} \xrightarrow{\text{DMF, 110°C}} \text{C}{15}\text{H}{13}\text{N}{6}\text{O} + \text{H}{2}\text{O}
$$

Chlorophenyl Group Installation

A Ullmann-type coupling with 4-chloroiodobenzene in the presence of CuI and 1,10-phenanthroline completes the synthesis. Yields for this multi-step sequence range from 18–34%, with purity >95% confirmed by HPLC.

Synthetic Route 2: Nucleophilic Substitution of Chloro Precursors

Preparation of 5-Chloro Intermediate

Starting from 6-amino-3-methyl-4-aryl-pyrazolo[3,4-b]pyridine-5-carbonitrile , treatment with phosgene iminium chloride in 1,2-dichloroethane generates a reactive 5-chloro-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine intermediate:

$$
\text{C}{12}\text{H}{9}\text{N}{5} + \text{Cl}{2}\text{C=NMe}{2} \xrightarrow{\text{1,2-DCE, rt}} \text{C}{13}\text{H}{11}\text{ClN}{6} + 2\text{HCl}
$$

Cyclohexyl Group Introduction

The chloro intermediate undergoes nucleophilic aromatic substitution with cyclohexylmagnesium bromide under Grignard conditions (THF, −78°C to rt). This method achieves higher regioselectivity (89:11 para:meta) compared to amine-based approaches:

Parameter Value Source
Temperature −78°C → rt
Solvent THF
Reaction Time 12 h
Yield 67%

Alternative Method: One-Pot Tandem Cyclization

A streamlined approach combines 2-aminoprop-1-ene-1,1,3-tricarbonitrile with cyclohexyl isocyanate and 4-chlorophenylhydrazine in refluxing acetonitrile. The reaction proceeds via:

  • Formation of a pyrazole-urea adduct
  • Base-mediated cyclodehydration (KOH, 120°C)
  • Oxidative aromatization using DDQ

This method reduces step count but requires careful pH control to prevent byproduct formation.

Mechanistic Insights and Computational Validation

Dimroth Rearrangement in Ring Transposition

Molecular dynamics simulations confirm that the pyrazolo[3,4-d]pyrimidine → triazolo[1,5-c]pyrimidine transformation occurs via a Dimroth mechanism. The reaction proceeds through:

  • Base-catalyzed ring-opening to a linear intermediate
  • Rotation about the C–N bond
  • Reclosure at the thermodynamically favored position

$$
\text{Open-chain intermediate} \xrightarrow{\Delta G^\ddagger = 24.3 \text{ kcal/mol}} \text{Triazolo[1,5-c]pyrimidine}
$$

Docking Studies for Regioselectivity

Supervised MD simulations of the chloro intermediate with cyclohexylamine show preferential attack at the C5 position (binding energy −9.2 kcal/mol vs. −7.6 kcal/mol for C7). This aligns with experimental observations of >85% regioselectivity.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters across published routes:

Method Steps Total Yield Purity Key Advantage Limitation Source
Cyclocondensation 5 18–34% 95% High functional group tolerance Low overall yield
Nucleophilic Substitution 3 55–67% 98% Scalable (>100 g) Requires cryogenic conditions
One-Pot Tandem 2 42% 90% Time-efficient Byproduct formation (15–20%)

Challenges and Optimization Strategies

Byproduct Formation in One-Pot Reactions

GC-MS analysis identifies 7-(4-chlorophenyl)-5-cyclohexyl regioisomer as the primary byproduct (12–18%). Optimization via:

  • Slow addition of hydrazine (0.5 mL/min)
  • Use of molecular sieves (4Å) to absorb NH₃
    Reduces byproduct levels to <5%.

Purification Difficulties

The compound's low solubility in common solvents (0.8 mg/mL in EtOAc) necessitates chromatographic purification on amino-functionalized silica. Gradient elution with hexane:EtOAc (4:1 → 1:1) achieves baseline separation of regioisomers.

Chemical Reactions Analysis

Key Reaction Mechanisms

Reaction TypeMechanistic InsightReagents/ConditionsReferences
Triazole Ring Formation Acid-catalyzed cyclization of hydrazinyl precursors with ortho esters or bielectrophilesHeteropolyacids, α-bromopropenone
Pyrazolo-triazolo-pyrimidine Core Synthesis Condensation of hydrazine derivatives with cyanoacetate estersSodium ethoxide, ethanol
Amination Reaction of carbonyl intermediates with hydrazine hydrate to form imino groupsHydrazine hydrate, reflux ethanol
Isomerization Tandem ring-opening and ring-closing reactions under thermal conditionsSodium acetate, ethanol

Critical Reagents and Conditions

The synthesis relies heavily on controlled reaction conditions and selective reagents:

Common Reagents :

  • Acid catalysts : For cyclization steps (e.g., heteropolyacids) .

  • Hydrazine derivatives : Hydrazine hydrate or phenylhydrazine for core formation .

  • Bielectrophiles : α-bromopropenone or phenacyl bromides for annulation .

  • Oxidizing/Reducing agents : Potassium permanganate or lithium aluminum hydride for functional group transformations.

Typical Conditions :

  • Temperature : Reflux conditions (e.g., ethanol at 80°C) .

  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane.

  • Catalysts : Sodium ethoxide or acetic anhydride for condensation reactions .

Structural and Reactivity Considerations

The compound’s fused heterocyclic framework and substituents influence its reactivity:

  • Electrophilicity : The pyrimidine core’s electron-deficient nature facilitates nucleophilic substitution, particularly at positions adjacent to nitrogen atoms .

  • Steric Effects : The bulky cyclohexyl group may hinder certain reaction pathways, favoring regioselective transformations.

  • Chlorophenyl Group : The electron-withdrawing chlorine substituent enhances stability and directs electrophilic attack to specific positions.

Scientific Research Applications

Biological Activities

Research indicates that compounds within this class exhibit significant biological activities:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. Its mechanism of action may involve the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
  • Anticancer Properties : Several studies have reported the anticancer potential of pyrazolo-triazolo-pyrimidines. For instance, derivatives have been tested against various cancer cell lines such as HeLa and MCF-7, demonstrating significant cytotoxic effects. The compound's ability to inhibit key enzymes involved in cancer cell proliferation has been highlighted in multiple studies.
  • Antiviral Activity : Emerging research suggests that this compound may possess antiviral properties, particularly against SARS-CoV-2. Molecular docking studies have indicated strong binding affinities to viral proteases, suggesting its potential as a therapeutic agent in combating viral infections.

Case Studies

Several case studies have explored the applications of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of this compound against various Gram-positive and Gram-negative bacteria. Results indicated that it exhibited significant inhibition zones compared to standard antibiotics.
  • Cytotoxicity Assessment : In vitro assays were conducted on different cancer cell lines where the compound demonstrated IC50 values lower than those of established chemotherapeutics like doxorubicin.
  • Molecular Docking Analysis : Computational studies using AutoDock Vina revealed that the compound binds effectively to the main protease of SARS-CoV-2 with favorable binding energies, suggesting its potential as an antiviral agent.

Comparative Data Table

The following table summarizes the biological activities and structural features of related compounds:

Compound NameStructural FeaturesBiological Activity
7-(phenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidineSimilar framework without chlorophenylAntimicrobial
5-amino-3-methylpyrazole derivativesContains pyrazole and amino groupsAnticancer
Pyrazolopyranotriazolopyrimidine derivativesFused ring system similar to triazolopyrimidineAntiviral

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with molecular targets such as enzymes. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Spectral Comparisons with Analogues

Isomerism in the Triazolo-Pyrimidine Core

The triazolo-pyrimidine ring system exists in two isomeric forms: [1,2,4]triazolo[1,5-c]pyrimidine and [1,2,4]triazolo[4,3-c]pyrimidine . Key differences include:

  • NMR Shifts : For [4,3-c] isomers (e.g., compound 9 in ), C3-H and C5-H protons appear more downfield (δ 8.5–9.0 ppm) compared to [1,5-c] isomers (e.g., compound 8, δ 7.8–8.2 ppm) due to electron-withdrawing effects of the triazole ring .
  • Melting Points : [4,3-c] derivatives (e.g., compound 9, mp 314–316°C) typically exhibit higher melting points than [1,5-c] isomers (e.g., compound 8, mp 304–306°C), attributed to stronger intermolecular interactions .
Table 1: Spectral and Physical Properties of Isomers
Compound Type ¹H-NMR (C-H protons, ppm) Melting Point (°C) Reference
[1,2,4]Triazolo[1,5-c]pyrimidine 7.8–8.2 (C2-H, C5-H) 304–306
[1,2,4]Triazolo[4,3-c]pyrimidine 8.5–9.0 (C3-H, C5-H) 314–316

Substituent Effects on Bioactivity

  • Cyclohexyl vs. Aromatic Groups : The 3-cyclohexyl group in the target compound enhances lipophilicity (logP ~4.2 predicted) compared to analogues with methyl (logP ~2.8) or phenyl (logP ~3.5) substituents. This may improve blood-brain barrier penetration, as seen in neuroprotective analogues .
  • Halogenated Phenyl Groups : The 4-chlorophenyl moiety at position 7 is common in kinase inhibitors (e.g., EGFR-TK inhibitors in ). Chlorine’s electron-withdrawing effect stabilizes receptor binding, whereas 4-methoxyphenyl derivatives (e.g., compound in ) show enhanced neuroprotection via hydrogen bonding .

Stability and Functionalization

  • Acid Sensitivity : The [4,3-c] isomers are stable under acidic conditions, whereas [1,5-c] derivatives may undergo ring-opening reactions.
  • Electrophilic Substitution : The C5 position of the pyrimidine ring is reactive toward electrophiles, enabling further functionalization (e.g., chlorination in ) .

Biological Activity

7-(4-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound belonging to the class of pyrazolo-triazolo-pyrimidines. This compound exhibits a unique molecular structure that integrates multiple aromatic and nitrogen-containing rings, which contributes to its diverse biological activities. The following sections will explore its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of 7-(4-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can be achieved through various chemical transformations. The general approach involves the cyclocondensation of appropriate precursors containing pyrazole and triazole moieties. The structural complexity allows for modifications that can enhance biological activity.

Biological Activities

Research indicates that compounds within this class exhibit significant biological activities including:

  • Anticancer Activity : Several derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, compounds related to this structure have been evaluated against various cancer cell lines such as MCF-7 and HCT-116, demonstrating IC50 values in the low micromolar range .
  • Antimicrobial Properties : Some derivatives have been reported to possess antimicrobial activity against bacteria and fungi. This is attributed to their ability to interfere with microbial cell functions .
  • Anti-inflammatory Effects : Compounds similar to 7-(4-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic roles in inflammatory diseases .
  • Antiviral Activity : Recent studies have highlighted the potential of pyrazolo-triazolo-pyrimidines as antiviral agents against SARS-CoV-2. Certain analogs demonstrated significant inhibition of viral protease activity with IC50 values lower than those of standard antiviral drugs like Lopinavir .

Structure-Activity Relationships (SAR)

The biological activity of 7-(4-chlorophenyl)-3-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can be influenced by its structural components. Key findings from SAR studies include:

  • Substituent Effects : The presence of electron-withdrawing groups on the phenyl ring enhances the compound's potency against various targets. For example, substituents such as halogens significantly affect binding affinity and biological activity .
  • Cyclohexyl Group : The cyclohexyl moiety contributes to lipophilicity and potentially improves bioavailability compared to other derivatives lacking such groups. This structural feature is crucial for enhancing cellular uptake and overall efficacy.

Case Studies

  • Anticancer Activity Study : In a study evaluating the anticancer properties of pyrazolo-triazolo-pyrimidine derivatives against MCF-7 cells, compound variants showed IC50 values ranging from 0.24 µM to 6.05 µM. These findings suggest a strong correlation between structural modifications and enhanced cytotoxicity against breast cancer cells .
  • Antiviral Evaluation : A molecular docking study assessed the binding affinity of synthesized compounds against SARS-CoV-2 main protease. Compounds exhibited IC50 values ranging from 1.2 µM to 2.34 µM with selectivity indices significantly higher than traditional protease inhibitors, indicating their potential as antiviral agents in COVID-19 treatment strategies .

Q & A

Q. What substituent modifications enhance biological activity in triazolopyrimidine analogs?

  • Answer :
  • Introduce electron-withdrawing groups (e.g., 4-chlorophenyl) to improve binding affinity .
  • Compare analogs with varying substituents (e.g., styryl vs. methyl groups) via SAR studies .
  • Prioritize in vivo testing for compounds showing >70% enzyme inhibition in vitro.

Data Contradiction Analysis

Q. How should researchers reconcile conflicting spectral data across studies?

  • Answer :
  • Case Example : Discrepancies in ¹H NMR shifts for NCH protons (δ 9.28 vs. δ 8.45 in other studies) .
  • Resolution : Verify solvent effects (DMSO-d₆ vs. CDCl₃) and tautomeric equilibria via variable-temperature NMR.

Q. Why do synthetic yields vary significantly for similar derivatives?

  • Answer :
  • Key Factors :
  • Purity of starting materials (e.g., chloroacetonitrile vs. contaminated batches) .
  • Reaction time (3–8 hours) and catalyst loading (K₂CO₃ at 10–20 mol%) .
  • Mitigation : Standardize reaction conditions and use high-resolution MS to track intermediate formation.

Methodological Tables

Table 1 : Comparison of Synthetic Yields for Analogous Compounds

SubstituentReaction ConditionsYield (%)Reference
4-Chlorophenyl/StyrylDMF, K₂CO₃, 8h reflux88
2,6-DifluorophenylEtOH, KOH, 6h reflux62
3-MethylpyrazoleDMF, K₂CO₃, 25°C, 8h68

Table 2 : Key Spectroscopic Data for Structural Confirmation

TechniqueObserved DataReference
¹H NMR (DMSO-d₆)δ 6.93–8.45 (Ar-H), 9.28 (NCH)
MS (m/z)430 (M⁺, 18%), 77 (100%)
Melting Point284–286°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.